Cas no 97315-03-2 ((R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide)

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
- (?)-N,N-Dimethyl-D-mandelamide
- (2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide
- 97315-03-2
- G64251
-
- Inchi: 1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1
- InChI Key: RAPXOLIRIJRICD-SECBINFHSA-N
- SMILES: O[C@@H](C(N(C)C)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 40.5
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019120782-10g |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 10g |
$714.89 | 2023-08-31 | |
1PlusChem | 1P01K0VK-250mg |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 250mg |
$101.00 | 2024-04-19 | |
Ambeed | A317168-250mg |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 250mg |
$101.0 | 2024-04-16 | |
1PlusChem | 1P01K0VK-100mg |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 100mg |
$61.00 | 2024-04-19 | |
1PlusChem | 1P01K0VK-1g |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 1g |
$267.00 | 2024-04-19 | |
Ambeed | A317168-100mg |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 100mg |
$61.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196510A-250mg |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 0.97 | 250mg |
¥1153.8 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771286-1g |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 98% | 1g |
¥2697.00 | 2024-04-23 | |
Ambeed | A317168-1g |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 1g |
$272.0 | 2024-04-16 | |
Alichem | A019120782-25g |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide |
97315-03-2 | 97% | 25g |
$1352.39 | 2023-08-31 |
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
(R)-2-Hydroxy-N,N-Dimethyl-2-Phenylacetamide: A Comprehensive Overview
The compound with CAS No. 97315-03-2, commonly referred to as (R)-2-Hydroxy-N,N-Dimethyl-2-Phenylacetamide, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a phenyl group attached to a hydroxyl-substituted acetamide, with the stereochemistry at the hydroxyl-bearing carbon designated as (R). This configuration plays a crucial role in determining its pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the importance of (R)-2-Hydroxy-N,N-Dimethyl-2-Phenylacetamide in the development of bioactive compounds. Researchers have explored its ability to act as a chiral building block in asymmetric synthesis, which is a critical area in modern organic chemistry. The phenyl group contributes to the molecule's aromaticity, while the hydroxyl and dimethylamino groups provide functional diversity, making it a versatile compound for various chemical transformations.
In terms of synthesis, this compound can be prepared through several methods, including nucleophilic substitution and condensation reactions. One notable approach involves the reaction of 2-hydroxy-2-phenylacetic acid with dimethylamine under appropriate conditions. The stereochemistry of the hydroxyl group is preserved during these reactions, ensuring the retention of the (R) configuration. This aspect is particularly important for applications where stereochemistry significantly influences biological activity.
The biological activity of (R)-2-Hydroxy-N,N-Dimethyl-2-Phenylacetamide has been a focal point of recent research. Studies have demonstrated its potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, investigations into its interaction with serine proteases have revealed promising results, suggesting its utility in therapeutic interventions targeting inflammatory conditions or cancer.
Moreover, this compound has been explored as a precursor for more complex molecules with enhanced bioactivity. By modifying the substituents on the phenyl ring or altering the amide group, researchers can tailor the molecule's properties for specific applications. For example, substituting the phenyl group with electron-withdrawing or donating groups can significantly influence its solubility and binding affinity to target proteins.
From an industrial perspective, (R)-2-Hydroxy-N,N-Dimethyl-2-Phenylacetamide is valued for its role in intermediate synthesis within the pharmaceutical industry. Its ability to undergo various functional group transformations makes it an invaluable starting material for developing novel drug candidates. Additionally, its chiral nature aligns with the growing emphasis on enantiomerically pure compounds in drug development to minimize adverse effects and enhance therapeutic efficacy.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with various biological targets, aiding in the design of more potent derivatives. These computational approaches complement experimental studies, accelerating the discovery process and reducing costs associated with traditional trial-and-error methods.
In conclusion, (R)-2-Hydroxy-N,N-Dimethyl-2-Phenylacetamide stands out as a pivotal molecule in contemporary chemical research. Its unique structure, versatile functional groups, and promising biological activity position it as a key player in drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to the advancement of medicinal chemistry.
97315-03-2 ((R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide) Related Products
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 4964-69-6(5-Chloroquinaldine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
